- Phenyl-sulfamoyl benzoic acids as ERAP1 modulators and preparation, World Intellectual Property Organization, , ,
Cas no 954239-15-7 ((2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER)
954239-15-7 structure
Product Name:(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
CAS-Nr.:954239-15-7
MF:C11H15BrN2O2
MW:287.153002023697
MDL:MFCD09701256
CID:1985854
Update Time:2023-09-12
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
- (2-Amino-4-bromophenyl)carbamic acid tert-butyl ester
- tert-butyl 2-amino-4-bromophenylcarbamate
- 1,1-Dimethylethyl N-(2-amino-4-bromophenyl)carbamate (ACI)
- tert-Butyl (2-amino-4-bromophenyl)carbamate
-
- MDL: MFCD09701256
- Inchi: 1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
- InChI-Schlüssel: XHYBSLDDHZDSCI-UHFFFAOYSA-N
- Lächelt: O=C(NC1C(N)=CC(Br)=CC=1)OC(C)(C)C
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 4
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0459-1g |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 96% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0459-5g |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 96% | 5g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0459-500mg |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 96% | 500mg |
1687.6CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0459-250mg |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 96% | 250mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0459-100mg |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 96% | 100mg |
1060.05CNY | 2021-05-08 | |
| TRC | A596725-50mg |
(2-Amino-4-Bromo-Phenyl)-Carbamic Acid Tert-Butyl Ester |
954239-15-7 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A596725-100mg |
(2-Amino-4-Bromo-Phenyl)-Carbamic Acid Tert-Butyl Ester |
954239-15-7 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A596725-500mg |
(2-Amino-4-Bromo-Phenyl)-Carbamic Acid Tert-Butyl Ester |
954239-15-7 | 500mg |
$ 320.00 | 2022-06-08 | ||
| eNovation Chemicals LLC | D967501-100mg |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 95% | 100mg |
$190 | 2024-07-28 | |
| eNovation Chemicals LLC | D967501-250mg |
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester |
954239-15-7 | 95% | 250mg |
$185 | 2024-07-28 |
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Iron , Ammonium chloride Solvents: Tetrahydrofuran , Water ; 17 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Zinc , Ammonium chloride Solvents: Dimethylformamide , Water ; 2 h, 80 °C
Referenz
- Preparation of 1,2,3-triazole compound as histone deacetylase inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) Solvents: Methanol , Water ; rt; 3 h, reflux
Referenz
- Synthesis and molecular modeling studies of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity, Pharma Chemica, 2014, 6(1), 61-76
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Zinc , Ferrous sulfate heptahydrate , Ammonium chloride Solvents: Ethanol , Water ; rt → 50 °C; 3 h, 50 °C
Referenz
- Preparation of benzodiazepinones as metabotropic glutamate receptor modulators useful in the treatment of CNS disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Referenz
- Image-Guided Synthesis Reveals Potent Blood-Brain Barrier Permeable Histone Deacetylase Inhibitors, ACS Chemical Neuroscience, 2014, 5(7), 588-596
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Zinc , Ammonium chloride Solvents: Methanol , Water ; 30 min, 80 °C; 2 h, rt
Referenz
- Design, synthesis and evaluation of anti-tumor activities of chidamide derivatives, Youji Huaxue, 2019, 39(7), 1983-1989
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) Solvents: Methanol ; rt → reflux; 3 h, reflux
Referenz
- Synthesis, characterization and antibacterial evaluation of few 2,3-substituted quinoxalines, Journal of the Chilean Chemical Society, 2010, 55(4), 483-485
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; overnight, rt
Referenz
- Nitrogen-containing heterocyclic derivative, neuroprotective agent, and pharmaceutical composition for cancer treatment, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Acetonitrile ; 15 min, rt
1.2 2 h, rt
1.2 2 h, rt
Referenz
- Synthesis of 2-Alkoxy/Thioalkoxy Benzo[d]imidazoles and 2-Thione Benzo[d]imidazoles via a Phase-Based, Chemoselective Reaction, ACS Combinatorial Science, 2017, 19(12), 738-747
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Iron Solvents: Acetic acid ; rt; 30 min, reflux
Referenz
- Heteroaryl compounds as metabotropic glutamate receptor negative allosteric modulators and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 72 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 48 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.4 Reagents: Zinc , Ammonium chloride Solvents: Dimethylformamide , Water ; 30 min, 80 °C; 2 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 48 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.4 Reagents: Zinc , Ammonium chloride Solvents: Dimethylformamide , Water ; 30 min, 80 °C; 2 h, rt
Referenz
- Benzimidazole derivatives, method for the production thereof, their use as FXR agonists and pharmaceutical preparations containing the same, World Intellectual Property Organization, , ,
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Raw materials
- Di-tert-butyl dicarbonate
- N-(4-Bromo-2-nitrophenyl)carbamic Acid tert-Butyl Ester
- 4-Bromo-2-nitroaniline
- 4-Bromobenzene-1,2-diamine
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Preparation Products
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:954239-15-7)(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
Bestellnummer:A1046267
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 17:21
Preis ($):1082.0
Email:sales@amadischem.com
(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Verwandte Literatur
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:954239-15-7)(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
Reinheit:99%
Menge:5g
Preis ($):1082.0